ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a heterocyclic compound featuring a 4-oxo-1,3-thiazolidin-2-ylidene core substituted with a (6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl group and an ethyl acetate moiety. This compound belongs to the thiazolidinone family, known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Crystallographic studies using programs like SHELX and ORTEP have been critical in elucidating the stereochemical and electronic properties of such compounds .
Properties
Molecular Formula |
C16H16ClNO5S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-22-15(20)5-14-18(13(19)8-24-14)6-10-3-12(17)4-11-7-21-9-23-16(10)11/h3-5H,2,6-9H2,1H3/b14-5- |
InChI Key |
ZOIHNHIMKRTJJQ-RZNTYIFUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)Cl |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α,β-Unsaturated Esters
The thiazolidin-2-ylidene core is typically constructed via cyclocondensation between thiourea derivatives and α,β-unsaturated esters. For the target compound, 3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-thioxothiazolidin-2-amine reacts with ethyl propiolate in the presence of a Brønsted acid catalyst. The reaction proceeds through a Michael addition followed by intramolecular cyclization, yielding the Z-configured exocyclic double bond .
Key conditions include:
-
Solvent: Anhydrous ethanol or dichloromethane
-
Catalyst: β-Cyclodextrin-SO3H (0.5 mol%) at 60°C
The benzodioxin methyl group is introduced via prior alkylation of the thiazolidine precursor. Substituting the thiourea nitrogen with the benzodioxin moiety requires careful control of electrophilic substitution rates to avoid ring-opening side reactions .
Lewis Acid-Mediated Dynamic Ring-Opening Cyclization (DROC)
Dynamic asymmetric catalysis enables stereoselective formation of the thiazolidine ring. Using BF3·OEt2 and tetrabutylammonium hydrogen sulfate (TBAHS), aziridine intermediates undergo ring-opening with isothiocyanates, followed by 5-exo-dig cyclization . For the target compound:
-
Aziridine Activation: (R)‑2‑phenyl‑N‑tosylaziridine reacts with BF3·OEt2, generating a reactive intermediate.
-
Nucleophilic Attack: The intermediate undergoes S<sub>N</sub>2-type ring-opening with 6-chloro-8-(isothiocyanatomethyl)-2,4-dihydro-1,3-benzodioxin.
-
Cyclization: The resulting thiolate intermediate cyclizes to form the thiazolidin-2-ylidene scaffold with >90% enantiomeric excess (ee) .
This method achieves high stereocontrol but requires chiral aziridine starting materials, increasing synthetic complexity.
Knoevenagel Condensation for 5-Arylidene Functionalization
Post-cyclization modification via Knoevenagel condensation introduces the exocyclic acetate group. The thiazolidin-4-one intermediate reacts with ethyl glyoxylate in ethanol under piperidine catalysis :
Optimized Conditions:
-
Molar Ratio: 1:1.2 (thiazolidinone to ethyl glyoxylate)
-
Temperature: Reflux (78°C)
-
Time: 4 hours
Electron-withdrawing groups on the benzodioxin ring enhance reaction rates by polarizing the aldehyde carbonyl, facilitating nucleophilic attack .
Solid-Phase Synthesis Using Nano-Catalysts
Recent advances employ recyclable nano-catalysts for one-pot multicomponent reactions. CdZr<sub>4</sub>(PO<sub>4</sub>)<sub>6</sub> nanoparticles (0.6 mol%) facilitate the coupling of:
-
6-Chloro-8-(chloromethyl)-2,4-dihydro-1,3-benzodioxin
-
Ethyl 2-aminoacetate
-
Carbon disulfide
The mechanism involves:
-
Imine Formation: Benzodioxin methylamine reacts with CS<sub>2</sub>.
-
Cyclization: Nano-catalyst surface activates C=S bonds, promoting thiazolidine ring closure.
-
Esterification: In situ reaction with ethyl chloroacetate introduces the acetate group .
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:
-
Reactants:
-
6-Chloro-8-(bromomethyl)-2,4-dihydro-1,3-benzodioxin
-
Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate
-
-
Conditions:
-
150 W, 100°C, 15 minutes
-
Solvent-free medium
-
This method minimizes thermal degradation of the benzodioxin moiety, which is prone to ring-opening under prolonged heating .
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Time | Yield | Stereoselectivity |
|---|---|---|---|---|---|
| Cyclocondensation | β-Cyclodextrin-SO3H | 60°C | 6–8 h | 72–85% | Moderate (Z:E = 3:1) |
| DROC | BF3·OEt2/TBAHS | 0°C → RT | 12 h | 65–70% | High (ee >90%) |
| Knoevenagel Condensation | Piperidine | 78°C | 4 h | 68–74% | N/A |
| Solid-Phase Synthesis | CdZr4(PO4)6 | 80°C | 3 h | 82–89% | Low |
| Microwave-Assisted | None | 100°C | 15 min | 77% | Moderate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzodioxin moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with thiazolidinone structures exhibit promising anticancer properties. Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate could potentially fit into this category. Thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and induction of apoptosis.
Case Study: Structure–Activity Relationship (SAR) Analysis
A study published in MDPI demonstrated that derivatives of thiazolidinones possess significant cytotoxic effects against breast and ovarian cancer cell lines. The structure–activity relationship analysis highlighted the importance of bulky substituents in enhancing bioactivity. This suggests that modifications on the ethyl 2-acetate backbone could yield compounds with improved anticancer efficacy .
Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial activities. This compound may demonstrate similar properties due to its structural features.
Data Table: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 20 | 16 |
| Ethyl 2... | P. aeruginosa | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been documented in various studies. Ethyl 2-acetate derivatives may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Activity
Research demonstrated that thiazolidinone derivatives significantly reduced paw edema in rat models, indicating their potential as anti-inflammatory agents .
Synthetic Applications
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Table 1: Key Attributes of Ethyl 2-[(2Z)-3-[(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate and Analogs
*Estimated using fragment-based methods due to lack of experimental data.
- Lipophilicity (LogP): The target compound’s 6-chloro-1,3-benzodioxin group increases lipophilicity (estimated XLogP ~3.5) compared to SS4 (XLogP ~2.8), which has an electron-rich dimethylamino group. This suggests better membrane permeability for the target .
Crystallographic and Structural Insights
- Crystal Packing: The target compound’s benzodioxin group may influence crystal packing via Cl···π interactions, as observed in similar halogenated systems .
- Software Tools: Programs like SHELXL and ORTEP are widely used to refine thiazolidinone structures, with puckering parameters () critical for analyzing ring conformations .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, F) enhance target affinity but may reduce solubility. Balancing these effects is key to drug design .
- Guilt-by-Association Profiling (): Comparative chemical-genetic profiling could reveal shared modes of action between the target compound and fluorophenyl/sulfanylidene analogs .
Biological Activity
Ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and insights from recent studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the benzodioxin moiety and chlorine substituents may influence its pharmacological profile. Understanding the structure is crucial for elucidating its biological activities.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of thiazolidinones have shown promising results in inhibiting cancer cell proliferation.
The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which ethyl 2-[(2Z)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene acts is likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression.
- Induction of Apoptosis : Evidence suggests that thiazolidinone derivatives can trigger apoptotic pathways in cancer cells.
- Microtubule Stabilization : Some studies indicate that these compounds may affect microtubule dynamics, contributing to their anticancer effects .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of thiazolidinones exhibit antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth and show effectiveness against various pathogens.
Study on Thiazolidinone Derivatives
A study published in a peer-reviewed journal investigated the biological activities of several thiazolidinone derivatives. The findings revealed that specific modifications in the structure significantly enhanced their anticancer properties. The study reported:
- Enhanced Efficacy : Certain substitutions improved potency against breast and ovarian cancer cell lines.
- Structure–Activity Relationship (SAR) : The research established a clear relationship between chemical structure modifications and biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of ethyl 2-[(2Z)-3-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and survival pathways .
Q & A
Q. What are the common synthetic routes for ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Thiazolidinone Core Formation : Condensation of a substituted benzodioxin-methylamine with mercaptoacetic acid under reflux to form the 4-oxo-thiazolidine intermediate .
Esterification : Reaction of the carboxylic acid intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield the ester derivative. TLC monitoring (e.g., silica gel, hexane/ethyl acetate) ensures reaction completion .
Purification : Recrystallization from methanol or column chromatography (silica gel, gradient elution) to achieve >95% purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Z-configuration of the thiazolidinone double bond and ester group integration .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (thiazolidinone carbonyl) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can researchers verify the compound’s structural conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Slow evaporation from a methanol/water mixture to obtain suitable crystals .
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Software like SHELXL for structure solution, ensuring R-factor < 0.05 .
Q. What biological activities are associated with structurally similar thiazolidinone derivatives?
Methodological Answer: Analogous compounds exhibit:
- Antimicrobial Activity : Test via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Effects : COX-2 inhibition assays using ELISA kits .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation around the Z-configuration double bond) .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (B3LYP/6-311+G(d,p)) to identify discrepancies .
- Complementary Techniques : Pair SCXRD with NOESY NMR to validate spatial arrangements .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial) to test variables (temperature, solvent ratio, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
- Bayesian Optimization : Machine learning algorithms predict optimal conditions (e.g., 85% yield at 70°C, 12h) with minimal experimental runs .
Q. How can computational modeling guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
- DFT Studies : Map reaction pathways (e.g., thiazolidinone ring closure) using Gaussian09 at the B3LYP level. Calculate activation energies (ΔG‡) to identify rate-limiting steps .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina to prioritize in vitro testing .
Q. What experimental designs address stability challenges during storage?
Methodological Answer:
Q. How can researchers validate the compound’s anti-inflammatory activity in vivo?
Methodological Answer:
- Murine Models : Use carrageenan-induced paw edema in rats. Administer 10–50 mg/kg (oral) and measure edema reduction vs. controls .
- Biomarker Analysis : ELISA quantification of TNF-α and IL-6 in serum post-treatment .
Q. What advanced techniques resolve low crystallinity issues in X-ray studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
